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molecular formula C9H17NO3 B2693948 tert-butyl N-(2-methyl-3-oxopropyl)carbamate CAS No. 842103-98-4

tert-butyl N-(2-methyl-3-oxopropyl)carbamate

Cat. No. B2693948
M. Wt: 187.239
InChI Key: HTBNREYQOZPEQT-UHFFFAOYSA-N
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Patent
US07259160B2

Procedure details

A solution of LAH (10 mL, 10 mmol, 1M in THF) was slowly added over ˜15 min to a stirred solution of tert-butyl {3-[methoxy(methyl)amino]-2-methyl-3-oxopropyl}carbamate (2.2 g, 8.9 mmol) in THF (40 mL) at −40° C. under nitrogen. After stirring at −40° for 30 min, the reaction mixture was quenched carefully by dropwise addition of saturated aqueous sodium bisulfate solution and stirred at room temperature for 1 hr. The mixture was filtered through Celite, and the filtrate was washed sequentially with ice-cold 1N hydrochloric acid (2×), saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered and concentrated to yield tert-butyl (2-methyl-3-oxopropyl)carbamate as colorless viscous oil. MS (M+1−Boc): 88.0
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
tert-butyl {3-[methoxy(methyl)amino]-2-methyl-3-oxopropyl}carbamate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].CON(C)[C:10](=[O:22])[CH:11]([CH3:21])[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17]>C1COCC1>[CH3:21][CH:11]([CH:10]=[O:22])[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
tert-butyl {3-[methoxy(methyl)amino]-2-methyl-3-oxopropyl}carbamate
Quantity
2.2 g
Type
reactant
Smiles
CON(C(C(CNC(OC(C)(C)C)=O)C)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at −40° for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched carefully by dropwise addition of saturated aqueous sodium bisulfate solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filtrate was washed sequentially with ice-cold 1N hydrochloric acid (2×), saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CNC(OC(C)(C)C)=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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